![molecular formula C6H9Cl2N3O2 B1460615 3-Hydrazinylisonicotinic acid dihydrochloride CAS No. 51617-96-0](/img/structure/B1460615.png)
3-Hydrazinylisonicotinic acid dihydrochloride
Overview
Description
3-Hydrazinylisonicotinic acid dihydrochloride is a chemical compound with the formula C6H9Cl2N3O2 and a molecular weight of 226.06 . It is used in research and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 3-Hydrazinylisonicotinic acid dihydrochloride can be represented by the SMILES notation: C1=CN=CC(=C1C(=O)O)NN.Cl.Cl . This notation provides a way to represent the structure using ASCII strings. For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydrazinylisonicotinic acid dihydrochloride are not fully detailed in the sources I have access to. Typically, these properties would include characteristics such as melting point, boiling point, solubility, and more .Scientific Research Applications
Antimicrobial Activity
Research has shown that certain isatin derivatives, including those involving 3-hydrazinylisonicotinic acid, exhibit antimicrobial activities. For example, a study by Katherashala and Bollam (2014) synthesized and evaluated novel isatin derivatives for their antimicrobial activity, finding mild to moderate antibacterial and antifungal activities (Katherashala & Bollam, 2014). Additionally, El‐Faham et al. (2015) explored microwave synthesis of isatin derivatives, including 3-hydrazino and 3-thiosemicarbazino derivatives, revealing that some compounds showed promising activity against Gram-positive bacteria and fungal pathogens (El‐Faham et al., 2015).
Anticancer Activity
3-Hydrazinylisonicotinic acid dihydrochloride also plays a role in the synthesis of potential anticancer agents. Mehvish and Kumar (2022) reported on the synthesis of 3(2h)-one pyridazinone derivatives with potential anti-oxidant activity, which is relevant in cancer research (Mehvish & Kumar, 2022). Ibrahim, Abou-Seri, and Abdel‐Aziz (2016) reviewed the anticancer activity of compounds derived from 3-hydrazinoindolin-2-one, providing insights into their potential targets as anticancer agents (Ibrahim, Abou-Seri, & Abdel‐Aziz, 2016).
Potential HIV Inhibitors
In the field of HIV research, compounds related to 3-hydrazinylisonicotinic acid have been investigated. Meleddu et al. (2016) designed and synthesized a series of isatin derivatives, including 3-hydrazinylisonicotinic acid related compounds, to study their activity on HIV-1 Reverse Transcriptase associated functions (Meleddu et al., 2016).
Synthesis of Novel Chemical Compounds
The compound is also used in the synthesis of novel chemical entities with diverse applications. Waly, El-Gogary, and El-Sepelgy (2009) utilized a derivative of 3-hydrazinylisonicotinic acid in the synthesis of fused quinoxaline ring systems, demonstrating its versatility in organic synthesis (Waly, El-Gogary, & El-Sepelgy, 2009).
Safety And Hazards
properties
IUPAC Name |
3-hydrazinylpyridine-4-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-9-5-3-8-2-1-4(5)6(10)11;;/h1-3,9H,7H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXWQKILQLJYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinylisonicotinic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.